N-(S-Nitroso-N-acetil-D,L-penicilamina)-2-amino-2-desoxi-1,3,4,6-tetra-O-acetil-beta-D-glucopiranosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

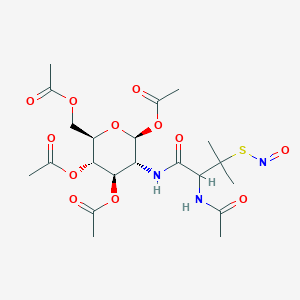

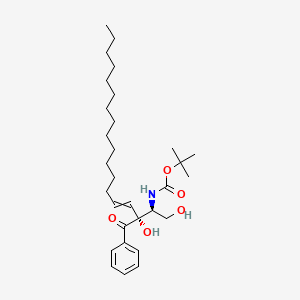

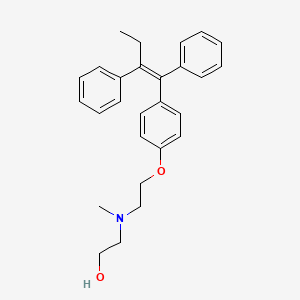

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a complex organic compound known for its nitric oxide (NO) donating properties. This compound is particularly significant in biochemical and pharmacological research due to its ability to release NO, a critical signaling molecule involved in various physiological processes.

Aplicaciones Científicas De Investigación

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose has diverse applications in scientific research:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its role in cellular signaling and redox biology.

Industry: Utilized in the development of NO-releasing materials and coatings.

Mecanismo De Acción

Target of Action

The primary target of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, smooth muscle relaxation, and lymphocyte activation .

Mode of Action

SNAP acts as a nitric oxide (NO) donor . It releases NO under physiological conditions . The released NO then activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP trigger a series of downstream events, resulting in the relaxation of smooth muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This increase in cGMP levels triggers the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to physiological responses such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

The solubility of SNAP in water and DMSO suggests that it can be well-absorbed and distributed in the body . .

Result of Action

The release of NO from SNAP leads to a series of cellular and molecular effects. These include the relaxation of smooth muscle cells, which results in vasodilation . Additionally, SNAP acts as a stable inhibitor of platelet aggregation , which can prevent the formation of blood clots. In cell cultures, SNAP has been shown to induce cytotoxicity, possibly through the release of NO .

Action Environment

The action of SNAP can be influenced by various environmental factors. For instance, the release of NO from SNAP and its subsequent effects can be influenced by the oxygen conditions . Furthermore, the stability of SNAP and its ability to release NO can be affected by the storage conditions . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of SNAP.

Análisis Bioquímico

Biochemical Properties

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a nitric oxide donor and acts as a stable inhibitor of platelet aggregation . It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying pharmacological and physiological actions of NO .

Cellular Effects

This compound has been used in proliferation assays to generate nitric oxide (NO) in cell cultures . It has been shown to induce cytotoxicity in cultivated endothelial cells .

Molecular Mechanism

The molecular mechanism of action of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose involves the release of nitric oxide (NO) under physiological conditions . This release of NO can influence various cellular processes, including cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

It is known that it releases nitric oxide (NO) under physiological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose typically involves multiple steps:

Acetylation of Glucose: The starting material, beta-D-glucopyranose, undergoes acetylation to form 1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose.

Formation of N-Acetyl-D,L-penicillamine: This intermediate is then reacted with N-acetyl-D,L-penicillamine, a compound that can be synthesized from penicillamine through acetylation.

Nitrosation: The final step involves the nitrosation of the N-acetyl-D,L-penicillamine moiety to introduce the S-nitroso group, forming the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose undergoes several types of chemical reactions:

Oxidation and Reduction: The nitroso group can participate in redox reactions, releasing nitric oxide (NO) under physiological conditions.

Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated form of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of acetyl groups.

Major Products

Deacetylated Derivatives: Hydrolysis of acetyl groups yields the corresponding deacetylated glucopyranose derivatives.

Nitric Oxide: Release of NO from the nitroso group.

Comparación Con Compuestos Similares

Similar Compounds

S-Nitrosoglutathione (GSNO): Another NO donor with similar biological activities.

S-Nitroso-N-acetylcysteine (SNAC): Similar in structure and function, used in similar research contexts.

Uniqueness

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific structural features that allow for controlled NO release and its acetylated glucopyranose moiety, which can be further modified for targeted delivery and enhanced stability .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYVRBZWPNIOD-DYZQRANXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

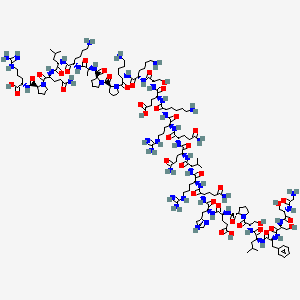

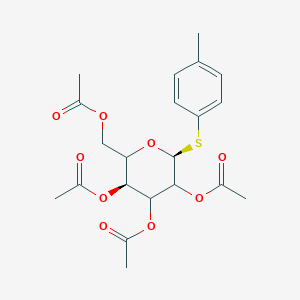

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)